3-(3-Chlorophenyl)-4-[(4-chlorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one
Description
Properties
Molecular Formula |
C23H14Cl2N2OS2 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(4-chlorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C23H14Cl2N2OS2/c24-16-10-8-14(9-11-16)13-26-21-20(15-4-3-5-17(25)12-15)30-23(29)27(21)19-7-2-1-6-18(19)22(26)28/h1-12H,13H2 |
InChI Key |
LHUKFPKPRBCHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Biological Activity
3-(3-Chlorophenyl)-4-[(4-chlorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C23H14Cl2N2OS2
- Molecular Weight : 469.4 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound has been evaluated for various biological activities, particularly its effects on ion channels and potential anticancer properties.
Ion Channel Modulation
In a study focusing on BK channel activation, derivatives of thiazolo[3,4-a]quinazolin-5-one were synthesized and screened. Among these, the compound demonstrated significant activity with a half-maximal effective concentration (EC50) of 2.89 μM, indicating its potential as a BK channel opener .
Anticancer Activity
Research has indicated that thiazoloquinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications to the phenyl rings and the thiazole moiety can enhance or diminish its pharmacological effects. For instance:
- Chloro Substituents : The presence of chlorine atoms in the para position of the phenyl rings has been associated with increased potency against certain biological targets.
- Sulfanylidene Group : This functional group plays a critical role in the compound's mechanism of action, particularly in interactions with thiol-containing proteins.
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological assays:
- Cancer Cell Lines : In a study assessing the cytotoxicity of thiazoloquinazoline derivatives on human cancer cell lines, it was found that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of thiazoloquinazoline derivatives. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates under stress conditions .
Summary Table of Biological Activities
Scientific Research Applications
Biological Activities
The applications of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that thiazoloquinazoline derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to 3-(3-Chlorophenyl)-4-[(4-chlorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one demonstrate efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Potential
The thiazoloquinazoline framework has been explored for its anticancer properties. In vitro studies have indicated that derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Anti-inflammatory Effects
Compounds with similar structures have shown promise in reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines .
Neuroprotective Properties
Recent studies suggest that thiazoloquinazolines may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism may involve antioxidant activity and the modulation of neurotransmitter systems .
Case Studies
Several case studies highlight the effectiveness of thiazoloquinazoline derivatives:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and properties inferred from the evidence:
Key Observations:
Core Heterocycle Variations: The target compound’s thiazolo[3,4-a]quinazolin-5-one core differs from imidazo[1,5-a]quinazolin-5-one analogs (e.g., ), which may influence ring strain, solubility, and binding interactions.
Substituent Impact: Chlorophenyl Groups: The 3- and 4-chlorophenyl substituents in the target compound likely enhance lipophilicity and membrane permeability, similar to analogs in . Sulfanylidene vs.
Synthetic Pathways :
- The synthesis of thioxo-substituted analogs (e.g., ) involves cyclization with thiocarbonyldiimidazole, a method that could be adapted for the target compound.
- Thioether-linked derivatives (e.g., ) are synthesized via nucleophilic substitution, highlighting the versatility of sulfur-containing intermediates.
Computational and Experimental Validation
- DFT-NMR Analysis : Used in to confirm tautomeric forms, this approach could validate the target compound’s structure and stability.
- Docking Studies : As demonstrated in , molecular docking could predict the target compound’s interaction with biological targets like the µ-opioid receptor or microbial enzymes.
Preparation Methods
Isothiocyanate Intermediate Synthesis
The foundational step for thiazolo[3,4-a]quinazolinone derivatives involves generating an isothiocyanate intermediate. Methyl 2-aminobenzoate reacts with thiophosgene in anhydrous dichloromethane at 0–5°C, yielding methyl 2-isothiocyanatobenzoate (2 ) (Scheme 1). This intermediate is critical for subsequent cyclization.
Reaction Conditions :
Thiazoloquinazolinone Cyclization
The isothiocyanate (2 ) undergoes cyclization with methyl 2-cyanoacetate and elemental sulfur in dimethylformamide (DMF) at 80°C for 6 hours, forming the thiazolo[3,4-a]quinazolin-5-one core (3 ). Sulfur acts as both a cyclizing agent and sulfur donor, introducing the sulfanylidene moiety.
Key Parameters :
Alkylation for (4-Chlorophenyl)methyl Group
The 4-[(4-chlorophenyl)methyl] moiety is introduced via alkylation. The quinazolinone nitrogen at position 4 reacts with 4-chlorobenzyl bromide in the presence of potassium carbonate in acetonitrile at reflux.
Reaction Profile :
Sulfanylidene Group Incorporation
Sulfur Insertion During Cyclization
As demonstrated in Section 1.2, sulfur participates in the cyclization step, directly forming the 1-sulfanylidene group. Alternative sulfur sources (e.g., Lawesson’s reagent) were less effective, yielding <50%.
Post-Cyclization Thiolation
For substrates lacking sulfur during cyclization, post-synthetic thiolation using H₂S gas in pyridine at 120°C introduces the sulfanylidene group. However, this method risks over-sulfidation and reduces yields to 55–60%.
Catalytic Optimization and Green Chemistry
Lactic Acid-Catalyzed Mannich Reaction
A three-component Mannich reaction (thioamide, formaldehyde, primary amine) catalyzed by lactic acid in DMSO efficiently constructs spirocyclic intermediates, which can be functionalized to the target compound. For example, 3-chlorophenylthioamide reacts with formaldehyde and 4-chlorobenzylamine, yielding a spirohexahydropyrimidine precursor that undergoes oxidative aromatization to the quinazolinone.
Advantages :
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Q & A
Q. What are the optimal synthetic routes for preparing 3-(3-Chlorophenyl)-4-[(4-chlorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one?
Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. For example, a thiazoloquinazolinone scaffold can be constructed via cyclocondensation of chlorophenyl-substituted precursors under reflux in polar aprotic solvents (e.g., DMF or ethanol) . Key steps include:
- Step 1: Formation of the thioether linkage using 4-chlorobenzyl thiol and a halogenated quinazolinone intermediate.
- Step 2: Sulfanylidene introduction via sulfurization with Lawesson’s reagent or P₂S₅ under inert conditions .
- Yield Optimization: Reaction times (6–12 hours) and temperatures (70–80°C) must be tightly controlled to avoid byproducts like desulfurized analogs .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR: ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 511.02 for C₂₃H₁₃Cl₂N₃OS₂).
- X-ray Crystallography: Resolve bond lengths (e.g., C–S bond ≈ 1.68 Å in the thiazole ring) and dihedral angles to confirm stereoelectronic effects .
Q. What preliminary biological screening assays are suitable for this compound?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, given the compound’s heterocyclic pharmacophore .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Variation of Substituents: Synthesize analogs with:
- Electron-withdrawing groups (e.g., NO₂) at the 3-chlorophenyl position to enhance electrophilic reactivity .
- Bulky substituents (e.g., tert-butyl) on the benzyl group to probe steric effects on target binding .
- In Silico Modeling: Use molecular docking (AutoDock Vina) to predict interactions with targets like DHFR or COX-2 . Validate with mutagenesis studies (e.g., alanine scanning) .
Q. How can conflicting data on this compound’s solubility and bioavailability be resolved?
Methodological Answer:
- Solubility Enhancement: Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
- Bioavailability Studies: Use Caco-2 cell monolayers to assess permeability. Conflicting data may arise from aggregation in aqueous media; dynamic light scattering (DLS) can clarify this .
- Contradiction Analysis: Compare logP values (experimental vs. computational) to identify discrepancies in partition coefficient assumptions .
Q. What advanced techniques are required to study its metabolic stability?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolites .
- Isotope Labeling: Use ¹⁴C-labeled compound to track metabolic pathways in vivo .
- CYP450 Inhibition: Fluorescent probes (e.g., Vivid® CYP450 kits) to identify isoform-specific interactions .
Analytical and Experimental Design Challenges
Q. How to address low crystallinity during X-ray diffraction analysis?
Methodological Answer:
Q. What statistical methods are appropriate for dose-response studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
